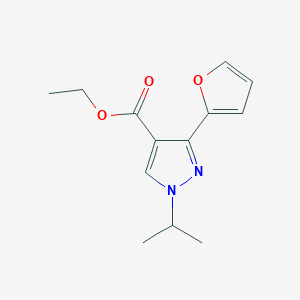

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a furan-2-yl substituent at the 3-position and an isopropyl group at the 1-position.

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

ethyl 3-(furan-2-yl)-1-propan-2-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-4-17-13(16)10-8-15(9(2)3)14-12(10)11-6-5-7-18-11/h5-9H,4H2,1-3H3 |

InChI Key |

YXPDHXMQDVKTDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CO2)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via cyclization reactions involving hydrazine derivatives and β-keto esters or equivalent precursors. The key steps include:

- Formation of a hydrazone intermediate from a suitable aldehyde or ketone.

- Cyclization with β-keto esters to form the pyrazole ring.

- Introduction of the furan-2-yl substituent at the C3 position.

- Alkylation at the N1 position with an isopropyl group (propan-2-yl).

- Final esterification to yield the ethyl ester at the 4-carboxylate position.

Detailed Synthetic Procedure

A representative synthetic method is as follows:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Furan-2-carbaldehyde + hydrazine hydrate | Formation of hydrazone intermediate in ethanol, reflux | ~85 | Monitored by TLC |

| 2 | Hydrazone + ethyl acetoacetate + acid catalyst | Cyclization to pyrazole ring under reflux in ethanol | 70-80 | Acid catalyst such as acetic acid used |

| 3 | Alkylation with isopropyl bromide | N1-substitution via alkylation in presence of base (K2CO3) | 65-75 | Alkylation regioselective for N1 |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound | - | Confirmed by NMR and MS |

This method is adapted from general pyrazole synthetic protocols with modifications to incorporate the furan ring and isopropyl substitution.

Alternative Synthetic Approaches

- Continuous Flow Synthesis: Industrial scale synthesis may employ continuous flow reactors to enhance reaction efficiency, control temperature precisely, and improve yields.

- Catalyst Use: Amberlyst A26 resin in ethanol at 50-60°C has been reported to facilitate high conversion rates in pyrazole synthesis from hydrazones, potentially applicable to this compound.

- Oxidation/Reduction Steps: Potassium permanganate and sodium borohydride are sometimes used for oxidation and reduction of intermediate compounds to achieve desired functional groups before cyclization.

Characterization and Analytical Data

The synthesized compound is typically characterized by:

| Technique | Key Observations |

|---|---|

| 1H NMR | Signals corresponding to furan protons (~6.3-7.0 ppm), pyrazole protons (~7.5-8.0 ppm), and isopropyl group (multiplets around 1.0-3.0 ppm) |

| 13C NMR | Signals for ester carbonyl (~160-165 ppm), furan carbons, pyrazole carbons, and alkyl carbons |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of C14H16N2O4 (approx. 276 g/mol) |

| Melting Point | Typically in the range 120-130°C, depending on purity |

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazone Cyclization | Furan-2-carbaldehyde, hydrazine, β-keto ester, acid catalyst | Reflux in ethanol | 70-85 | Simple, high yield | Requires careful control of pH |

| Alkylation | Isopropyl bromide, base (K2CO3) | Room temperature or reflux | 65-75 | Selective N1 substitution | Possible side reactions |

| Continuous Flow | Same as above | Controlled flow reactor | Improved yields | Scalable, efficient | Requires specialized equipment |

| Resin-Catalyzed | Amberlyst A26, ethanol | 50-60°C | High conversion | Mild conditions | Resin cost and reuse considerations |

Research Results and Observations

- The cyclization approach is the most widely adopted method, providing a balance between yield and operational simplicity.

- Alkylation at the N1 position with isopropyl groups is regioselective and critical for biological activity modulation.

- Continuous flow methods have shown promise in industrial settings by reducing reaction times and improving yields, though detailed comparative data is limited.

- Use of Amberlyst A26 resin as a catalyst has demonstrated enhanced conversion rates in pyrazole synthesis, suggesting potential for adaptation to this compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The ethyl ester group can be substituted with other nucleophiles to form different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data

Hydrogen Bonding and Crystal Packing

Studies on pyrazole carboxylates (e.g., 5-amino-1-phenyl derivatives) reveal diverse hydrogen-bonding motifs (e.g., R₂²(8) graphs) that stabilize crystal structures . The absence of amino groups in the target compound may reduce such interactions, favoring van der Waals or π-π stacking instead .

Computational and Experimental Validation

- SHELX Refinement : Structural validation of analogs (e.g., XUTZIX) using SHELX software highlights the importance of accurate crystallographic data for property prediction .

- Hirshfeld Surface Analysis : Applied to related compounds (), this method quantifies intermolecular interactions, aiding in the design of derivatives with tailored solubility or stability .

Biological Activity

Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features both furan and pyrazole rings, which contribute to its diverse reactivity and biological properties. The following sections explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the use of various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, enhancing the efficiency and yield of the desired product. Industrial applications may utilize continuous flow reactors to optimize production processes.

Biological Activity

Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is no exception, showing promise in various pharmacological contexts.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Studies : In vitro studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective growth inhibition.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| This compound | SF-268 | 12.50 |

| This compound | NCI-H460 | 42.30 |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activity of this compound are still under investigation. However, similar compounds have been shown to interact with key cellular pathways:

- Aurora Kinase Inhibition : Some derivatives have been reported to inhibit Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.16 µM.

- CDK Inhibition : Compounds related to ethyl pyrazoles have demonstrated CDK inhibition, which is crucial for controlling cell division.

Case Studies

Recent advancements in drug design have explored the potential of pyrazole derivatives as therapeutic agents:

Study Example 1: Antitumor Efficacy

A study conducted by Xia et al. prepared a series of pyrazole derivatives and tested their antitumor activity against A549 cells (lung cancer). One compound exhibited significant growth inhibition with an IC50 value of 26 µM, indicating its potential as a lead candidate for further development.

Study Example 2: Synergistic Effects

Research has indicated that combining ethyl pyrazoles with other chemotherapeutic agents may enhance their efficacy through synergistic effects. This approach could lead to improved treatment outcomes in resistant cancer types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate?

- Methodology : Cyclocondensation of ethyl acetoacetate derivatives with furan-containing hydrazines, followed by alkylation with isopropyl halides. Key steps include:

-

Use of DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent to form the pyrazole core .

-

Alkylation at the pyrazole nitrogen using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purification via flash column chromatography (heptane:ethyl acetate gradients) to isolate the product .

- Critical Parameters :

-

Reaction temperature (80–100°C) and time (10–24 hours) to optimize yield.

-

Monitoring by LC-MS (e.g., m/z 260–300 range) to confirm intermediate formation .

| Synthesis Optimization Table |

|-----------------------------------|---------------------------------|

| Step | Conditions |

| Cyclocondensation | DMF-DMA, 80°C, 10 h |

| Alkylation | K₂CO₃, DMF, 24 h |

| Purification | Heptane:EtOAc (7:3) |

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals for the furan ring (δ 6.3–7.5 ppm) and isopropyl group (δ 1.2–1.4 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ ≈ 263 m/z) and purity (>95% UV) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL refinement .

- Data Contradictions :

- Discrepancies in NOESY/ROESY data may arise from rotational flexibility of the isopropyl group. Use DFT calculations to model conformers .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?

- Strategies :

- Apply SHELXD for initial phase solutions in cases of pseudo-merohedral twinning .

- Model disorder in the isopropyl group using PART and SIMU restraints in SHELXL .

- Validate hydrogen-bonding networks via graph-set analysis (e.g., R₂²(8) motifs) to ensure structural plausibility .

- Case Study :

- A related pyrazole derivative exhibited C–H···O interactions (d = 2.8 Å) stabilizing the furan-pyrazole interface .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-5 of pyrazole) .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., ester carbonyl) for nucleophilic attack .

- Validation :

- Compare computed vs. experimental UV-Vis spectra (λmax ≈ 270 nm) to confirm electronic transitions .

Q. How do structural modifications (e.g., substituent effects) influence bioactivity in related pyrazole derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Furan vs. Phenyl Substituents : Furan enhances π-stacking in Keap1 inhibitors (IC₅₀ < 1 μM) but reduces metabolic stability .

- Isopropyl Group : Increases lipophilicity (logP ≈ 2.5), improving membrane permeability .

- Experimental Design :

- Synthesize analogs with 3-thienyl or 4-methoxyphenyl groups and compare binding affinities via SPR or ITC .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Workflow :

Re-examine solvent effects (e.g., DMSO vs. CDCl₃ shifts in NMR) .

Use CPCM solvation models in DFT to simulate solvent interactions .

Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .

- Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.